molecular formula C11H19N B102523 1-Adamantanemethylamine CAS No. 17768-41-1

1-Adamantanemethylamine

Cat. No. B102523
CAS RN: 17768-41-1
M. Wt: 165.27 g/mol
InChI Key: XSOHXMFFSKTSIT-UHFFFAOYSA-N
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Description

Molecular Recognition and Assembly

The study of molecular recognition and assembly involving adamantane derivatives has shown that 1,3-bis[(pyrid-2-ylamino)carbonyl]adamantane is a highly adaptable molecule. It can adjust the conformation of its hydrogen-bonding subunits to suit various assembling partners, forming one-dimensional motifs such as infinite zig-zag ribbons with perchlorate ions and chains with Cu(II) ions and dicarboxylic acids .

Synthesis of Adamantane Derivatives

The synthesis of new adamantane derivatives has been achieved through the radical nucleophilic substitution (S(RN)1) reaction of 1,3,5,7-tetrabromoadamantane with cyanide, leading to the production of 1,3,5,7-tetracyanoadamantane. This compound was further reduced to 1,3,5,7-tetrakis(aminomethyl)adamantane using borane reagents. Additionally, improvements in the preparation of 1,3,5,7-tetrahaloadamantanes have been reported .

Molecular Structure and Noncovalent Interactions

The molecular structure of adamantane-1,3,4-thiadiazole hybrids has been elucidated, revealing different orientations of the amino group in non-halogenated structures. The study of intra- and intermolecular interactions using the quantum theory of atoms-in-molecules (QTAIM) approach has shown that N–H⋯N hydrogen bonds are particularly strong. The presence of halogen substitutions (Br and F) in the structures contributes to isostructural behavior and the formation of 1D supramolecular constructs .

One-Pot Synthesis of Adamantane Derivatives

A one-pot synthesis method for adamantane derivatives has been developed using ethyl 2,4-dioxocyclohexanecarboxylate and 2-phenylethyl 2-(acetoxymethyl)acrylate or 2-(acetoxymethyl)-1-phenyl-2-propen-1-one. This process involves domino Michael reactions followed by Dieckmann condensation or an aldol-type reaction, marking the first one-pot construction of adamantane derivatives from cyclohexanone derivatives without the use of enamines .

Clinical Applications of Adamantane Derivatives

Adamantane derivatives have a wide range of clinical applications, including antiviral, antidiabetic, and treatments for Alzheimer's and Parkinson's disease. Compounds such as amantadine, memantine, rimantadine, tromantadine, adapalene, saxagliptin, and vildagliptin have been approved for clinical use. These derivatives are based on the adamantane structure and have been essential in their respective therapeutic indications. The review of these compounds includes their mechanisms of action, pharmacokinetics, pharmacodynamics, and clinical trials, providing a comprehensive perspective on current treatment options and the importance of adamantane in the pharmaceutical industry .

Scientific Research Applications

Host-Guest Interactions and Anticancer Properties

  • Platinum Anticancer Agents : 1-Adamantanemethylamine–Pt(IV) complex was studied for its potential as a prodrug of cisplatin, a Pt(II) anticancer agent. This complex showed reduced toxicity toward neuroblastoma cells compared to cisplatin and could bind to and unwind DNA similarly to cisplatin (Shi & Dabrowiak, 2012).

Structural and Synthetic Chemistry

  • Adamantane in Drug Synthesis : Adamantane derivatives have been synthesized for applications in systemic and topical therapies, demonstrating wide-ranging uses in pharmaceuticals (Spilovska et al., 2016).
  • Synthesis and Antiviral Activity : Derivatives of 1-(1-adamantyl)ethylamine with tri- and tetrapeptide residues showed promise in suppressing hepatitis C virus replication (Shibnev et al., 2015).
  • Crystal Structure of Adamantylammonium Bicarbonate : The crystal structure of adamantylammonium bicarbonate showed a highly symmetric and steady structure, indicating its potential for controlling influenza A virus (Liu et al., 2009).

Pharmacology and Drug Delivery

  • Adamantane in Drug Delivery Systems : The adamantane moiety is utilized in the design of new drug delivery systems and surface recognition studies, particularly in liposomes, cyclodextrins, and dendrimers (Štimac et al., 2017).

Medicinal Chemistry

  • Adamantane Structure in Medicinal Chemistry : Adamantane derivatives have been recognized for their importance in medicinal chemistry, contributing to advancements in absorption, distribution, metabolism, and excretion (ADME) properties of drugs (Lamoureux & Artavia, 2010).

Biochemical and Biophysical Research

  • Pharmacological Profile for Neurodegenerative Diseases : Analysis of adamantane derivatives revealed their potential in treating neurodegenerative diseases, with some compounds showing greater efficacy than known drugs like amantadine and memantine (Dembitsky et al., 2020).

Safety And Hazards

1-Adamantanemethylamine is considered hazardous. It is classified as a combustible liquid, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and keeping cool .

properties

IUPAC Name

1-adamantylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N/c12-7-11-4-8-1-9(5-11)3-10(2-8)6-11/h8-10H,1-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSOHXMFFSKTSIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90170367
Record name Tricyclo(3.3.1.13,7)dec-1-ylmethylamine
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Molecular Weight

165.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Adamantanemethylamine

CAS RN

17768-41-1
Record name Tricyclo[3.3.1.13,7]decane-1-methanamine
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Record name Tricyclo(3.3.1.13,7)dec-1-ylmethylamine
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Record name 17768-41-1
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Record name Tricyclo(3.3.1.13,7)dec-1-ylmethylamine
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Record name Tricyclo[3.3.1.13,7]dec-1-ylmethylamine
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Synthesis routes and methods

Procedure details

To a solution of admantane-1-carboxamide (2 g, 11.17 mmol) in THF (50 mL) was added BH3.Me2S (10.2 M, 3.4 mL, 34.7 mmol) under nitrogen. The mixture was heated at reflux overnight. The solution was cooled to rt. Methanol (20 mL) was added to the solution. The mixture was concentrated under vacuum to give crude product, which was purified by chromatography on silica gel to afford (1-adamantyl)methylamine (1.09 g, 59%). 1H NMR (CDCl3, 400 MHz): δ=1.44-1.96 (m, 15H), 2.30 (s, 2H).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
3.4 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
273
Citations
JW McGahen, EM Neumayer… - Annals of the New …, 1970 - Wiley Online Library
Rimantadine hydrochloride (a-methyl-l-adamantanemethylmine HC1, also known as EXP 126) has been reported to be active in influenza A infections of laboratory animals and of man. …
Number of citations: 26 nyaspubs.onlinelibrary.wiley.com
PE Aldrich, EC Hermann, WE Meier… - Journal of Medicinal …, 1971 - ACS Publications
… Resolution via the diamidesfrom (+)- and ( —)-tartranil gave (—)-a-methyl-l-adamantanemethylamine and (+)-amethyl-1 -adamantanemethylamine, respectively. The HCl salts were …
Number of citations: 130 pubs.acs.org
ES Al Abdullah - Riyadh, Saudi Arabia, 2007 - fac.ksu.edu.sa
1.1. Pharmacological Properties of Adamantane Derivatives 1.1. 1. Antiviral Adamantane Derivatives 1.1. 2. Antimicrobial Adamantane Derivatives 1.1. 3. Anti-inflammatory …
Number of citations: 12 fac.ksu.edu.sa
NL Pushkarskaia, ND L'vov, GA Galegov - Voprosy Virusologii, 1980 - europepmc.org
The paper presents the results of the studies on the possibility of the development of influenza A virus resistance to effective anti-influenza drugs remantadine and ribavirine in serial …
Number of citations: 3 europepmc.org
A Tsunoda, HF Maassab… - Antimicrobial …, 1965 - pubmed.ncbi.nlm.nih.gov
Antiviral activity of alpha-methyl-1-adamantanemethylamine hydrochloride Antiviral activity of alpha-methyl-1-adamantanemethylamine hydrochloride …
Number of citations: 96 pubmed.ncbi.nlm.nih.gov
Y Shi, JC Dabrowiak - Inorganica Chimica Acta, 2012 - Elsevier
… A Pt(IV) complex, 1-adamantanemethylamine–Pt(IV), 2, a potential prodrug of the Pt(II) anticancer agent cisplatin was synthesized by tethering 1-adamantanemethylamine to oxoplatin …
Number of citations: 13 www.sciencedirect.com
M KARAKAYA - Adıyaman University Journal of Science, 2019 - dergipark.org.tr
… In this research article; the dimeric forms of 1-adamantanol (AD1), 1-adamantanemethylamine (AD2) and 1adamantane carboxylic acid (AD3) as the adamantane derivatives are …
Number of citations: 1 dergipark.org.tr
WL Wingfield, D Pollack… - New England Journal of …, 1969 - Mass Medical Soc
… In a double-blind, placebo-controlled study of the therapeutic efficacy of amantadine HCl (1-adamantanamine HCl) and of rimantadine HCl (μmethyl-1-adamantanemethylamine HCl) in …
Number of citations: 271 www.nejm.org
AM Wallbank - Proceedings of the Society for Experimental …, 1969 - journals.sagepub.com
Rous and Esh sarcoma viruses are inhibited at the 50% level by 7.4 and 5.8 μg/ml in cell cultures of chick embryo fibroblasts by α-methyl-1-adamantanemethylamine hydrocholoride as …
Number of citations: 12 journals.sagepub.com
S Xiao, D Ajami, J Rebek Jr - Chemical communications, 2010 - pubs.rsc.org
… The extended 6,7-diaminoquinoxaline wall bearing the acid allowed accommodation of large amines, such as 1-adamantanemethylamine, as well as smaller amines such as …
Number of citations: 6 pubs.rsc.org

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